1,2-Distearin-D70
Description
1,2-Distearin-D70 is a deuterated diacylglycerol (DAG) derivative where two stearic acid (C18:0) chains are esterified to the 1- and 2-positions of the glycerol backbone. The "D70" designation indicates extensive deuteration, likely at specific hydrogen positions, which enhances its utility in isotopic labeling for metabolic or structural studies. This compound is structurally analogous to naturally occurring 1,2-distearin but exhibits distinct physicochemical properties due to deuterium substitution, such as altered vibrational frequencies and metabolic stability .
Key applications include:
- Isotopic tracing: Used in lipid metabolism studies via mass spectrometry or nuclear magnetic resonance (NMR) due to deuterium's non-interference with proton signals .
- Membrane research: Deuterated lipids are critical for neutron scattering studies to investigate bilayer dynamics.
Properties
Molecular Formula |
C39H76O5 |
|---|---|
Molecular Weight |
695.4 g/mol |
IUPAC Name |
[3-hydroxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate |
InChI |
InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2 |
InChI Key |
UHUSDOQQWJGJQS-TYAABNJCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(CO)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Esterification of Glycerol with Deuterated Stearic Acid
- Starting Materials : Glycerol and stearic acid labeled with deuterium (octadecanoic acid-D35 or fully D70-labeled stearic acid).
- Reaction : Direct esterification where glycerol reacts with two equivalents of deuterated stearic acid.
- Conditions : Elevated temperatures between 150°C and 200°C are typically required to drive the esterification forward.
- Catalysts : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to enhance reaction rates.
- Duration : The reaction generally proceeds over several hours to ensure complete conversion.
- Monitoring : Thin-layer chromatography (TLC) or other chromatographic methods are used to monitor the progress and confirm the formation of this compound.
- Purification : The crude product is purified by crystallization or chromatographic techniques to isolate the pure diacylglycerol.
Alternative Methods
- Transesterification : Starting from glycerol esters or triglycerides of stearic acid, transesterification with deuterated stearic acid methyl esters can be performed using catalysts such as sodium methoxide in methanol.
- Enzymatic Esterification : Lipase-catalyzed esterification can be employed under milder conditions, providing regioselectivity and avoiding high temperatures, although this method is less common for fully deuterated compounds due to cost and availability of labeled substrates.
Reaction Scheme Summary
| Step | Reactants | Conditions | Products | Notes |
|---|---|---|---|---|
| Direct Esterification | Glycerol + Stearic Acid-D70 | 150-200°C, acid catalyst, several hours | This compound + Water | Requires removal of water to drive reaction |
| Transesterification | Glycerol + Methyl Stearate-D70 | Sodium methoxide, methanol, mild heating | This compound + Methanol | Catalyst concentration and temperature critical |
| Enzymatic Esterification | Glycerol + Stearic Acid-D70 + Lipase | Mild temperature, organic solvent | This compound | High regioselectivity, expensive |
Analytical and Purification Techniques
- Thin-Layer Chromatography (TLC) : Used to monitor esterification progress.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms chemical structure and deuterium incorporation.
- Mass Spectrometry (MS) : Confirms molecular weight and isotopic labeling.
- Crystallization : Common purification technique to isolate pure this compound.
- Column Chromatography : Used when crystallization is insufficient.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Reaction Type | Direct esterification (primary), transesterification (alternative) |
| Temperature Range | 150-200°C (direct esterification) |
| Catalysts | Acid catalysts (e.g., H2SO4, p-TsOH), sodium methoxide (transesterification) |
| Reaction Time | Several hours (typically 4-8 hours) |
| Monitoring Methods | TLC, HPLC |
| Purification | Crystallization, chromatography |
| Analytical Confirmation | NMR, MS, HPLC |
| Yield | High (dependent on reaction conditions) |
Chemical Reactions Analysis
Types of Reactions
1,2-Distearin-D70 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form stearic acid and glycerol.
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to produce stearic acid and glycerol.
Transesterification: It can react with other alcohols to form different esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are employed
Major Products Formed
Oxidation: Stearic acid and glycerol.
Hydrolysis: Stearic acid and glycerol.
Transesterification: Various esters depending on the alcohol used
Scientific Research Applications
Biochemical Applications
1,2-Distearin-D70 plays a crucial role in biochemical research due to its structural properties that mimic natural lipids. Its applications include:
- Cell Membrane Studies : As a model lipid, it aids in studying membrane dynamics and lipid bilayer formation. Research has shown that incorporating 1,2-distearin into liposomes can enhance membrane stability and fluidity, making it valuable for drug delivery systems .
- Enzyme Activity Modulation : It has been observed that 1,2-distearin can influence the activity of certain enzymes involved in lipid metabolism. For instance, studies indicate that it can act as a substrate for lipases, facilitating the understanding of lipid digestion processes .
Pharmaceutical Applications
The pharmaceutical industry leverages this compound for its potential therapeutic benefits:
- Drug Formulation : Due to its emulsifying properties, it is used in the formulation of various pharmaceutical products, particularly in creating stable emulsions for topical applications .
- Nanoparticle Development : Research has explored its use in synthesizing nanoparticles for targeted drug delivery. The hydrophobic nature of 1,2-distearin allows for the encapsulation of hydrophobic drugs, improving their bioavailability .
Food Technology Applications
In food science, this compound is utilized for its functional properties:
- Food Emulsifier : It serves as an effective emulsifier in food products, enhancing texture and stability. Its ability to form stable emulsions is beneficial in products like margarine and dressings .
- Fat Replacer : In low-fat food formulations, 1,2-distearin can act as a fat replacer due to its creamy mouthfeel and ability to mimic the sensory characteristics of fats .
Case Study 1: Liposomal Drug Delivery
A study investigated the incorporation of 1,2-distearin into liposomal formulations aimed at delivering anticancer drugs. Results demonstrated enhanced drug encapsulation efficiency and controlled release profiles compared to conventional formulations. This underscores the compound's potential in improving therapeutic outcomes in cancer treatment .
Case Study 2: Emulsion Stability in Food Products
Research focused on the use of 1,2-distearin as an emulsifier in salad dressings revealed that it significantly improved emulsion stability over time compared to other emulsifiers. This stability is crucial for maintaining product quality during storage .
Data Table: Comparative Analysis
| Application Area | Specific Use | Benefits |
|---|---|---|
| Biochemical Research | Cell Membrane Studies | Enhances understanding of lipid dynamics |
| Pharmaceutical Industry | Drug Formulation | Improves stability of emulsions |
| Food Technology | Food Emulsifier | Enhances texture and shelf-life |
| Nanoparticle Development | Targeted Drug Delivery | Increases bioavailability of hydrophobic drugs |
Mechanism of Action
The mechanism of action of 1,2-Distearin-D70 involves its role as a diacylglycerol. Diacylglycerols are important signaling molecules that activate protein kinase C (PKC) pathways. The activation of PKC leads to various cellular responses, including changes in gene expression, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Differences :
- Chain Length : 1,2-Dilaurin (C12) has shorter chains, leading to lower melting points (~40–45°C) compared to this compound (>70°C) .
- Deuteration: The D70 label in this compound allows precise tracking in metabolic assays, unlike non-deuterated analogs .
- Isomerism : 1,3-Distearin lacks the stereospecificity of 1,2-isomers, affecting enzymatic interactions (e.g., lipase selectivity).
Physicochemical Properties
- Solubility: this compound is highly hydrophobic due to long C18 chains, limiting aqueous solubility. Deuterium substitution may slightly reduce solubility compared to non-deuterated versions.
- Stability : Deuteration enhances resistance to oxidative degradation, making it preferable for long-term studies .
Research Utility
- 1,2-Dilaurin : Used in surfactant and drug delivery systems due to shorter chains and higher fluidity .
- Non-deuterated 1,2-Distearin: Serves as a control in deuterium-labeling experiments to assess isotopic effects.
- Deuterated phospholipids (e.g., 1,2-Distearoyl-D70-3-sn-Glycerophosphatidylcholine) : Unlike this compound, these contain a phosphate head group, enabling bilayer formation for membrane dynamics research .
Q & A
Basic: How can I design reproducible experiments for synthesizing and characterizing 1,2-Distearin-D70?
Answer:
- Experimental Design : Follow standardized protocols for glycerol ester synthesis, ensuring precise control of stoichiometric ratios (e.g., stearic acid-to-glycerol) and reaction conditions (temperature, catalysts). Include negative controls (e.g., reactions without catalysts) to validate specificity .
- Characterization : Use a combination of NMR (e.g., , , DEPT-135) and mass spectrometry to confirm deuterium labeling at the D70 position. Compare spectral data with non-deuterated analogs to verify isotopic purity .
- Documentation : Clearly separate primary data (e.g., NMR spectra) from derived conclusions. Use supplementary materials for extensive datasets (e.g., HPLC chromatograms for purity ≥95%) to avoid cluttering the main text .
Basic: What analytical methods are critical for validating the structural integrity of this compound?
Answer:
- Primary Techniques :
- NMR Spectroscopy : Focus on deuterium-induced peak splitting and coupling constants to confirm regioselective deuteration .
- Mass Spectrometry (HRMS) : Use high-resolution MS to distinguish isotopic clusters and confirm molecular ion peaks (e.g., [M+H] at m/z 640.6 for D70) .
- Supplementary Methods : Include differential scanning calorimetry (DSC) to analyze melting points and crystallinity, comparing results with non-deuterated controls .
Advanced: How should researchers address contradictions between experimental NMR data and computational modeling predictions for this compound?
Answer:
- Root-Cause Analysis :
- Iterative Validation : Perform ab initio molecular dynamics simulations to reconcile discrepancies. Cross-validate with FTIR for functional group assignments .
- Transparency : Report conflicting data in supplementary materials and discuss limitations of both methods in the main text .
Advanced: What methodological strategies ensure robust quantification of deuterium incorporation in this compound?
Answer:
- Isotopic Analysis :
- Use -NMR or isotope-ratio mass spectrometry (IRMS) to quantify D70 enrichment. Calibrate against certified deuterated standards .
- Employ kinetic isotope effect (KIE) studies to assess deuteration efficiency during synthesis .
- Error Mitigation : Replicate measurements across independent batches and use statistical tools (e.g., ANOVA) to identify batch-to-batch variability .
Basic: How to structure a research paper on this compound to meet rigorous academic standards?
Answer:
- Sections :
- Introduction : Highlight the novelty of deuterated lipids in metabolic tracer studies .
- Methods : Justify synthetic routes (e.g., enzymatic vs. chemical esterification) and cite prior protocols for deuterated compounds .
- Results : Use tables to summarize isotopic purity, melting points, and solubility data. Avoid duplicating figures in text .
- Ethics : Disclose funding sources and conflicts of interest (e.g., partnerships with isotope suppliers) .
Advanced: How can researchers integrate this compound into lipid bilayer studies while controlling for isotopic effects?
Answer:
- Experimental Controls :
- Compare deuterated and non-deuterated analogs in membrane fluidity assays (e.g., fluorescence anisotropy) .
- Use neutron scattering to isolate deuteration-specific effects on lipid packing .
- Modeling : Apply molecular dynamics simulations with explicit deuterium parameters to predict phase behavior .
- Limitations : Discuss how deuterium may alter hydrogen bonding networks in lipid-water interfaces .
Basic: What are common pitfalls in interpreting FTIR data for this compound?
Answer:
- Artifact Identification :
- Assign peaks cautiously; deuterium shifts C-D stretches to ~2100 cm, which may overlap with residual solvent signals .
- Use deuterated solvents (e.g., DO) to avoid masking key absorbance bands .
- Validation : Cross-reference FTIR data with -NSP (non-uniform sampling) NMR for carbonyl group confirmation .
Advanced: How to design a study investigating metabolic stability of this compound in vivo?
Answer:
- Methodology :
- Use dual-isotope labeling (e.g., for carbon backbone, D70 for tracer kinetics) in rodent models .
- Employ LC-MS/MS to track deuterated metabolites in plasma and tissues .
- Ethics : Justify animal use with institutional approvals and cite ARRIVE guidelines for preclinical studies .
Basic: How to ensure data integrity when reporting unexpected byproducts in this compound synthesis?
Answer:
- Documentation :
- Transparency : Avoid data manipulation; report all byproducts regardless of hypothesized relevance .
Advanced: What computational tools are recommended for modeling this compound in lipidomic networks?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
